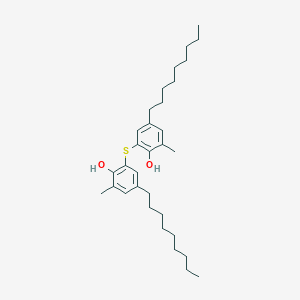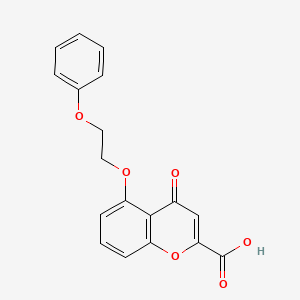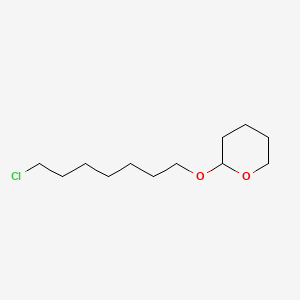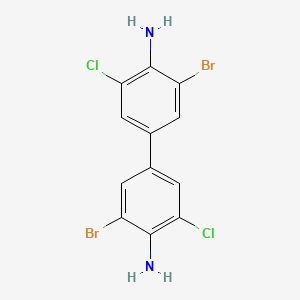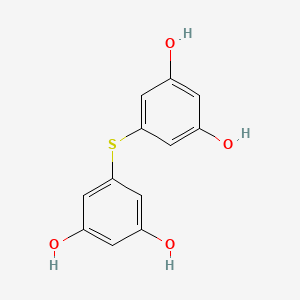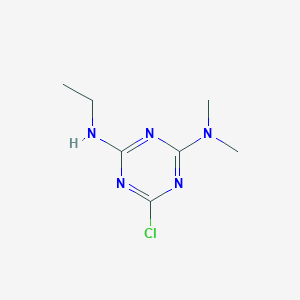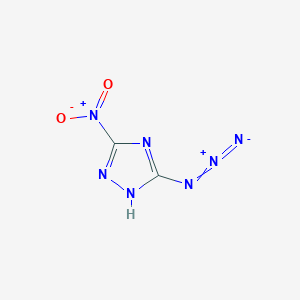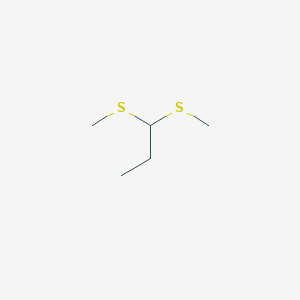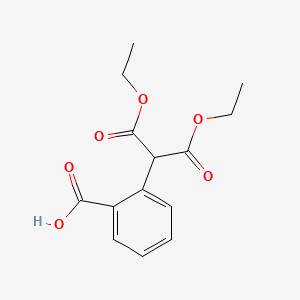![molecular formula C7H13N B14636442 7-Methyl-7-azabicyclo[2.2.1]heptane CAS No. 55258-02-1](/img/structure/B14636442.png)
7-Methyl-7-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-7-azabicyclo[221]heptane is a bicyclic compound that features a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7-azabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors. One common method includes the use of radical translocation reactions. For instance, the reaction of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines with Bu3SnH in the presence of a catalytic amount of azoisobutyronitrile in boiling toluene can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of palladium-catalyzed reactions and other catalytic processes may be employed to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
7-Methyl-7-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Methyl-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Azabicyclo[2.2.1]heptane: Similar in structure but lacks the methyl group.
8-Methyl-8-azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring size.
9-Methyl-9-azabicyclo[4.2.1]nonane: A larger bicyclic compound with additional carbon atoms.
Uniqueness
7-Methyl-7-azabicyclo[2.2.1]heptane is unique due to its specific bicyclic structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
55258-02-1 |
|---|---|
Formule moléculaire |
C7H13N |
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
7-methyl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H13N/c1-8-6-2-3-7(8)5-4-6/h6-7H,2-5H2,1H3 |
Clé InChI |
CAFWHFDCQORFGP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


